molecular formula C5H6Cl2N2 B1592399 3-(Chloromethyl)pyridazine hydrochloride CAS No. 27349-66-2

3-(Chloromethyl)pyridazine hydrochloride

Cat. No.: B1592399
CAS No.: 27349-66-2
M. Wt: 165.02 g/mol
InChI Key: LPKSYVXQAWQCSP-UHFFFAOYSA-N
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Description

3-(Chloromethyl)pyridazine hydrochloride is a chemical compound with the molecular formula C5H6Cl2N2. It is a derivative of pyridazine, a heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 2 of the six-membered ring. This compound is often used as a reagent in organic synthesis, particularly in the formation of pyridazine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)pyridazine hydrochloride typically involves the chloromethylation of pyridazine. One common method includes the reaction of 3-methylpyridazine with trichloroisocyanuric acid in chloroform under reflux conditions. The mixture is then filtered, washed with an aqueous solution of sodium hydroxide, and dried to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)pyridazine hydrochloride is known to undergo various chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles to form functional derivatives.

    Oxidation and Reduction: It can participate in redox reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Scientific Research Applications

3-(Chloromethyl)pyridazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)pyridazine hydrochloride involves its reactivity as a nucleophile. It reacts with electrophiles to form covalent bonds, leading to the formation of various functional derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .

Comparison with Similar Compounds

  • 3-(Chloromethyl)pyridine hydrochloride
  • 3-(Chloromethyl)pyrimidine hydrochloride
  • 3-(Chloromethyl)pyrazine hydrochloride

Comparison: While all these compounds share the chloromethyl group, their reactivity and applications differ due to the varying positions and types of nitrogen atoms in their heterocyclic rings. 3-(Chloromethyl)pyridazine hydrochloride is unique in its ability to form a wide range of pyridazine derivatives, making it particularly valuable in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

3-(chloromethyl)pyridazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2.ClH/c6-4-5-2-1-3-7-8-5;/h1-3H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKSYVXQAWQCSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627843
Record name 3-(Chloromethyl)pyridazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27349-66-2
Record name 3-(Chloromethyl)pyridazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)pyridazine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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